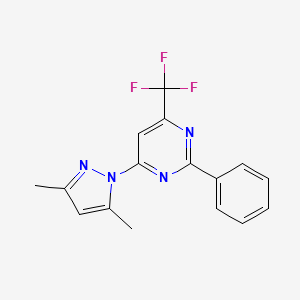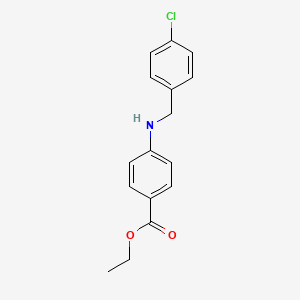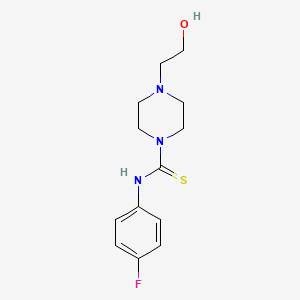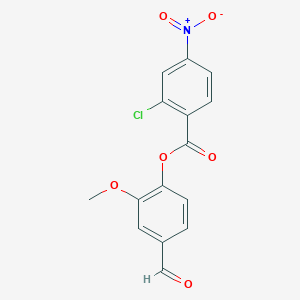
4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a trifluoromethyl group attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 2-phenyl-6-(trifluoromethyl)pyrimidine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Material Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It has been used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
4-(3,5-Dimethylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine: Lacks the phenyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of both the phenyl and trifluoromethyl groups in 4-(3,5-Dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine contributes to its unique chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4/c1-10-8-11(2)23(22-10)14-9-13(16(17,18)19)20-15(21-14)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGNIFQLEICTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B5808533.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5808554.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)




![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

